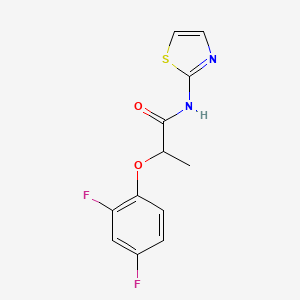![molecular formula C21H24N4O3 B4699291 4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4699291.png)
4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide
Übersicht
Beschreibung
4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MB-5 and belongs to the class of benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of MB-5 is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. Specifically, MB-5 has been shown to inhibit the activity of protein kinase B (AKT), a key signaling molecule involved in cell survival and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
MB-5 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MB-5 is its high potency, which allows for the use of lower concentrations in experiments. It also exhibits good solubility in aqueous solutions, making it easy to administer in cell culture and animal studies. However, one limitation of MB-5 is its relatively low stability, which can lead to degradation over time and affect the reproducibility of results.
Zukünftige Richtungen
There are several potential future directions for MB-5 research. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of MB-5 in preclinical and clinical trials. Additionally, MB-5 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to develop novel therapeutic strategies based on MB-5. Finally, MB-5 may have applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further studies are needed to determine the full potential of MB-5 in this area.
In conclusion, MB-5 is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its high potency, good solubility, and range of effects make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
MB-5 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, MB-5 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the field of neurology, MB-5 has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-methoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-24-19-8-5-16(22-21(26)15-3-6-17(27-2)7-4-15)13-18(19)23-20(24)14-25-9-11-28-12-10-25/h3-8,13H,9-12,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPAGGQJILXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-buten-1-yl)-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4699209.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4699230.png)

![1-ethyl-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4699240.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4699241.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4699247.png)

![4-[(allylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4699270.png)
![4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4699274.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4699276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4699283.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4699296.png)
![3-bromo-2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4699307.png)
